REACTION_CXSMILES
|
[OH-].[Na+].CC(C)=O.O.Cl[C:9]1[CH:14]=[C:13]([Cl:15])[N:12]=[CH:11][N:10]=1.[OH:16][C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[NH:22][CH:21]=[CH:20]2>CCOC(C)=O.O>[Cl:15][C:13]1[N:12]=[CH:11][N:10]=[C:9]([O:16][C:17]2[CH:18]=[C:19]3[C:23](=[CH:24][CH:25]=2)[NH:22][CH:21]=[CH:20]3)[CH:14]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 70 min at 65° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the brownish solution is cooled to rt
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated off
|
Type
|
EXTRACTION
|
Details
|
extracted twice with AcOEt
|
Type
|
WASH
|
Details
|
The organic layers are washed with water, saturated Na2CO3 solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product can be used without further purification
|
Reaction Time |
70 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=NC=N1)OC=1C=C2C=CNC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |